molecular formula C8H4ClN3O3 B1487033 7-Chloro-6-nitroquinazolin-4(3H)-one CAS No. 53449-14-2

7-Chloro-6-nitroquinazolin-4(3H)-one

Cat. No.: B1487033
CAS No.: 53449-14-2
M. Wt: 225.59 g/mol
InChI Key: URDYTQYZXZKBQT-UHFFFAOYSA-N
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Description

7-Chloro-6-nitroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H4ClN3O3 and its molecular weight is 225.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Chloro-6-nitroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

This compound belongs to the quinazolinone family, which is recognized for its ability to interact with various biological macromolecules. The nitro group in the structure can undergo bioreduction, generating reactive intermediates that can influence cellular processes. This compound has been primarily studied for its potential as an enzyme inhibitor , where it may bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the quinazolinone ring can interact with DNA and proteins, affecting cellular replication and transcription processes .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that quinazolinone derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds derived from this structure can inhibit tumor cell proliferation in various cancer lines, including breast and lung cancer cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, demonstrating activity against various bacterial strains. This aspect is crucial for developing new antibiotics amid rising antibiotic resistance.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has also been noted, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cell lines.
AntimicrobialEffective against several bacterial strains; specific efficacy varies by strain.
Anti-inflammatoryModulates inflammatory pathways; potential use in chronic inflammatory diseases.

Research Highlights

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines with IC50 values ranging from 1.72 μM to 2.81 μM, indicating strong potential as anticancer agents .
  • Enzyme Inhibition Studies : In enzyme assays, certain derivatives exhibited sub-micromolar inhibitory levels against key targets involved in cancer progression, highlighting their therapeutic promise .
  • Synthesis and Modification : The synthesis of this compound serves as a precursor for creating more complex molecules with enhanced biological activity. For example, it has been used to synthesize sulfone derivatives that retain or enhance the original compound's bioactivity .

Properties

IUPAC Name

7-chloro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDYTQYZXZKBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498376
Record name 7-Chloro-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53449-14-2
Record name 7-Chloro-6-nitro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53449-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-nitroquinazoline-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053449142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-6-nitroquinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.203.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a 10-mL volume stainless steel pressure-resistant vessel were placed 0.94 g (4.3 mmol) of 4-chloro-5-nitroanthranilic acid, 1.96 g (18.5 mmol) of methyl orthoformate, 1.42 g (18.5 mmol) of ammonium acetate, and 4.0 mL of methanol. The reaction was carried out at 120° C. for 4 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and 40 mL of water was added to the reaction mixture. The resulting aqueous mixture was stirred for 15 minutes and filtered to give 0.88 g (isolated yield: 90%) of 6-nitro-7-chloroquinazolin-4-one as a yellow crystalline product.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 7-Chloro-6-nitroquinazolin-4(3H)-one in the synthesis of quinazoline sulfones?

A1: this compound (I) serves as a crucial starting material in the synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one (III). [] This novel quinazoline sulfone is produced by reacting this compound with sodium p-toluenesulfinate (II). [] This synthesis highlights the compound's reactivity and its utility in building more complex molecules with potential biological activity.

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